REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH:6]([C:8]([OH:10])=O)[CH2:5][CH2:4][NH:3]1.C1N=CN(C(N2C=NC=C2)=O)C=1.[CH3:23][NH:24][O:25][CH3:26].Cl.O1CCOCC1>C(Cl)Cl>[CH3:26][O:25][N:24]([CH3:23])[C:8]([CH:6]1[CH2:5][CH2:4][NH:3][C:2](=[O:1])[CH2:7]1)=[O:10]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
O=C1NCCC(C1)C(=O)O
|
Name
|
|
Quantity
|
1.665 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.002 g
|
Type
|
reactant
|
Smiles
|
CNOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.445 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at room temperature for 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 30 min (pH 7)
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered off
|
Type
|
WASH
|
Details
|
the filtrate was washed with aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |